γ-Secretase Inhibitor Pharmacodynamic Response: Aβ1-15 CSF Increase vs. Aβ1-40/42 Decrease
Aβ1-15/16 is a sensitive acute pharmacodynamic biomarker for γ-secretase inhibition that behaves in a directionally opposite manner to full-length Aβ species. In a placebo-controlled clinical study of 20 healthy men receiving the γ-secretase inhibitor semagacestat, the CSF concentration of Aβ1-15/16 showed a dose-dependent transient increase with a maximum of 180% relative to baseline at 9 hours post administration in the 280 mg treatment group. In contrast, CSF concentrations of Aβ(x-38), Aβ(x-40), and Aβ(x-42) decreased during the first 9 hours before rebounding above baseline at 36 hours [1]. This divergent pharmacodynamic profile was corroborated in a nonhuman primate model using the γ-secretase inhibitor MK-0752, where dose-dependent reductions in newly generated CNS Aβ were accompanied by increased production of C-terminal truncated forms Aβ1-14, Aβ1-15, and Aβ1-16, indicating an alternative APP degradation pathway engaged upon γ-secretase blockade [2]. Critically, CSF Aβ1-14, Aβ1-15, and Aβ1-16 increase during γ-secretase inhibitor treatment even at doses that do not affect Aβ1-42 or Aβ1-40, making the shorter fragments more sensitive biomarkers of target engagement [3].
| Evidence Dimension | CSF peptide concentration change from baseline at 9 h post-semagacestat (280 mg) |
|---|---|
| Target Compound Data | Aβ1-15/16: +180% relative to baseline (transient increase, maximum at 9 h) |
| Comparator Or Baseline | Aβ(x-38), Aβ(x-40), Aβ(x-42): Decrease during first 9 h, followed by increase above baseline at 36 h |
| Quantified Difference | Opposite direction of change: +180% for Aβ1-15/16 vs. net decrease for full-length Aβ species at 9 h |
| Conditions | Human clinical study; 20 healthy men; 280 mg oral semagacestat (LY450139); CSF sampled hourly over 36 h; 10 time points analyzed by immunoassay |
Why This Matters
For clinical and preclinical programmes requiring γ-secretase target engagement biomarkers, Aβ1-15/16 provides a positive pharmacodynamic signal (increase) with greater sensitivity than full-length Aβ species, which show a decrease or no change at submaximal enzyme inhibition, directly affecting assay selection and procurement decisions.
- [1] Portelius E, Dean RA, Gustavsson MK, Andreasson U, Zetterberg H, Siemers E, Blennow K. Aβ1-15/16 as a marker for γ-secretase inhibition in Alzheimer's disease. J Alzheimers Dis. 2012;31(2):335-341. doi:10.3233/JAD-2012-120508 View Source
- [2] Cook JJ, Wildsmith KR, Gilberto DB, Holahan MA, Kinney GG, Mathers PD, Michener MS, Price EA, Shearman MS, Simon AJ, Wang JX, Wu G, Yarasheski KE, Bateman RJ. Acute γ-secretase inhibition of nonhuman primate CNS shifts amyloid precursor protein (APP) metabolism from amyloid-β production to alternative APP fragments without amyloid-β rebound. J Neurosci. 2010 May 12;30(19):6743-6750. doi:10.1523/JNEUROSCI.1381-10.2010 View Source
- [3] Portelius E, Zetterberg H, Dean RA, Marcil A, Bourgeois P, Nutu M, Andreasson U, Siemers E, Mawuenyega KG, Sigurdson WC, May PC, Paul SM, Holtzman DM, Blennow K, Bateman RJ. Amyloid-β1-15/16 as a marker for γ-secretase inhibition in Alzheimer's disease. J Alzheimers Dis. 2012;31(2):335-341. Conclusion: CSF Aβ1-14, Aβ1-15, and Aβ1-16 increase during GSI treatment even at doses that do not affect Aβ1-42 or Aβ1-40. View Source
